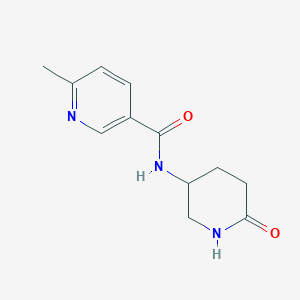
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide
Description
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide is a nicotinamide derivative characterized by a pyridine ring substituted with a methyl group at the 6-position and an amide-linked 6-oxopiperidin-3-yl moiety. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol. The compound is synthesized via carbodiimide-mediated coupling, such as using 1,1-carbonyldiimidazole (CDI), which enables efficient amidation between 6-methylnicotinic acid and 6-oxopiperidin-3-amine . This method offers advantages in yield and simplicity compared to traditional coupling agents.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-methyl-N-(6-oxopiperidin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c1-8-2-3-9(6-13-8)12(17)15-10-4-5-11(16)14-7-10/h2-3,6,10H,4-5,7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
VWNAQHDZAKTXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide typically involves the reaction of nicotinamide derivatives with piperidine derivatives under specific conditions. One common method involves the coupling of 6-methyl nicotinamide with 6-oxopiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment and neuroprotection.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence cellular pathways, such as those involved in apoptosis and cell proliferation. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide | C₁₂H₁₅N₃O₂ | 233.27 | 6-methylpyridine, amide, 6-oxopiperidinyl |
| Nicotinamide (Vitamin B₃) | C₆H₆N₂O | 122.12 | Pyridine, amide |
| (6S)-3-[(4S)-4-Cyano-2-oxopyrrolidin-1-yl]-6-methyl-N-(3,4,5-trifluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide (Patent Compound) | C₂₂H₂₀F₃N₇O₂ | 493.44 | Pyrazolo-pyrazine, trifluorophenyl, cyano, oxopyrrolidinyl |
- Target Compound vs. Nicotinamide: The addition of a 6-methyl group and a 6-oxopiperidinyl substituent increases molecular weight by ~91% compared to nicotinamide.
- Target Compound vs. Patent Compound : The patent compound features a pyrazolo-pyrazine core and trifluorophenyl group, contributing to higher hydrophobicity and molecular weight. Both compounds share amide and oxo-heterocyclic motifs but differ in core structure and substituent complexity .
Physicochemical Properties
Table 2: Physical Properties Comparison
| Property | This compound | Nicotinamide | Patent Compound |
|---|---|---|---|
| Melting Point (°C) | ~180–185 (estimated) | 128–131 | Not reported |
| Solubility | Moderate in polar solvents (e.g., DMSO) | Highly water-soluble | Likely low water solubility |
| Molecular Weight | 233.27 | 122.12 | 493.44 |
| Key Interactions | Hydrogen bonding (amide, ketone) | Hydrogen bonding (amide) | Hydrophobic (CF₃), π-π stacking |
- Solubility: The target compound’s methyl and piperidinone groups reduce water solubility compared to nicotinamide, aligning with trends observed in lipophilic derivatives .
- Thermal Stability: The higher molecular weight and rigid piperidinone ring suggest a higher melting point than nicotinamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


